molecular formula C25H27FN4O4S B14975423 Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14975423
M. Wt: 498.6 g/mol
InChI Key: NKZNFMWVBFSVLW-UHFFFAOYSA-N
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Description

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple stepsCommon reagents used in these reactions include various halogen derivatives and fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives .

Scientific Research Applications

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its complex structure, which combines multiple functional groups and a quinazoline core.

Properties

Molecular Formula

C25H27FN4O4S

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 3-[2-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H27FN4O4S/c1-34-24(33)17-6-7-19-21(12-17)28-25(35)30(23(19)32)15-22(31)27-13-16-8-10-29(11-9-16)14-18-4-2-3-5-20(18)26/h2-7,12,16H,8-11,13-15H2,1H3,(H,27,31)(H,28,35)

InChI Key

NKZNFMWVBFSVLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F

Origin of Product

United States

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